molecular formula C25H36N2O3 B5087626 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

Cat. No. B5087626
M. Wt: 412.6 g/mol
InChI Key: NFEKTCXEGDHREA-UHFFFAOYSA-N
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Description

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, also known as A-86929, is a compound that has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide acts as a selective dopamine D1 receptor agonist, which activates the receptor and enhances the release of dopamine in the brain. This results in increased activation of the mesolimbic pathway, which is involved in the regulation of reward and motivation. 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide also modulates the activity of other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia. It has also been found to reduce drug-seeking behavior in animal models of addiction. 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been shown to increase dopamine release in the brain, which is associated with its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more specific targeting of this receptor. However, one limitation is that it may not fully replicate the complex interactions between neurotransmitter systems that occur in vivo.

Future Directions

There are several future directions for the study of 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide. One direction is to further investigate its potential therapeutic applications in various medical conditions such as Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its interactions with other neurotransmitter systems and their potential contribution to its therapeutic effects. Additionally, the development of more selective and potent dopamine D1 receptor agonists may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide involves the reaction of 2-methoxyethylamine with 3-nitrobenzoic acid to form 3-nitro-N-(2-methoxyethyl)benzamide. The nitro group is then reduced to an amine group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-adamantanone and piperidine to form 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as Parkinson's disease, schizophrenia, and addiction. It has been found to act as a dopamine D1 receptor agonist, which is involved in the regulation of motor function, cognition, and reward. 3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has also been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA.

properties

IUPAC Name

3-[1-(2-adamantyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O3/c1-29-10-7-26-25(28)19-3-2-4-23(16-19)30-22-5-8-27(9-6-22)24-20-12-17-11-18(14-20)15-21(24)13-17/h2-4,16-18,20-22,24H,5-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEKTCXEGDHREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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